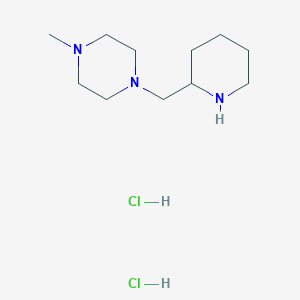

1-Methyl-4-(2-piperidinylmethyl)piperazine dihydrochloride

Description

Propriétés

IUPAC Name |

1-methyl-4-(piperidin-2-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3.2ClH/c1-13-6-8-14(9-7-13)10-11-4-2-3-5-12-11;;/h11-12H,2-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPBZKRCWTWZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2CCCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Aromatic Substitution and Reductive Amination Routes

A common approach involves the reaction of N-methylpiperazine with substituted nitro/chlorobenzene derivatives followed by catalytic hydrogenation to reduce nitro groups to amines, which can then be further functionalized.

Step 1: Substitution Reaction

N-methylpiperazine reacts with substituted nitrochlorobenzene (e.g., p-nitrophenyl chloride or o-nitrochlorobenzene) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80–140 °C) with an acid-binding agent (e.g., salt of wormwood or sodium carbonate) to form nitro-substituted piperazine intermediates.

Step 2: Catalytic Hydrogenation

The nitro intermediates are subjected to hydrogenation using 5% palladium on carbon catalyst under hydrogen pressure (~5 MPa) at 30–60 °C in methanol solvent. This reduces the nitro group to an amine, yielding the corresponding aminophenyl piperazine derivatives.

Step 3: Functionalization to Introduce Piperidinylmethyl Group

Subsequent reductive amination or alkylation reactions introduce the 2-piperidinylmethyl substituent onto the piperazine nitrogen.

One-Pot Reductive Amination Using Triacetoxyborohydride

An alternative and efficient method involves a one-pot reductive amination:

- The ketone precursor, such as N-methyl-4-piperidone, is reacted with a piperazine derivative in the presence of a mild reducing agent like triacetoxyborohydride.

- This reaction proceeds under mild conditions, selectively forming the piperidinylmethyl linkage.

- The product is then deprotected under basic conditions to yield the target amine compound.

This method provides moderate to good yields (around 60%) and is advantageous for its operational simplicity and selectivity.

Preparation of Piperidine-4-methanol Intermediates

- Piperidine-4-methanol, a key intermediate, can be synthesized by reducing ethyl piperidine-4-carboxylate using lithium aluminum hydride.

- The resulting alcohol can be converted to a chloroformate intermediate by reaction with chloroformates in chlorinated solvents.

- Further reaction with piperazine derivatives affords carbamate intermediates, which can be converted to the target compound.

Experimental Data Summary

| Step | Conditions | Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 80–140 °C, 10–35 h, DMF solvent | N-methylpiperazine, nitrochlorobenzene, acid-binding agent | 80–92 | Use of salt of wormwood or sodium carbonate as acid binder; pH adjusted post-reaction |

| Catalytic hydrogenation | 30–60 °C, 1–2 h, 5 MPa H2 pressure, MeOH | 5% Pd/C catalyst | 88–90 | Efficient reduction of nitro to amine |

| Reductive amination | Room temperature, triacetoxyborohydride | N-methyl-4-piperidone, piperazine derivative | ~60 | One-pot procedure, mild conditions |

| Reduction of esters to alcohol | Room temperature, LiAlH4 | Ethyl piperidine-4-carboxylate | High | Precursor for further functionalization |

Advantages and Considerations

- The use of nitrochlorobenzene instead of more expensive nitrofluorobenzene reduces raw material costs.

- Polar aprotic solvents like DMF improve reaction efficiency in substitution steps.

- Hydrogenation under controlled pressure and temperature enhances yield and shortens reaction time.

- One-pot reductive amination offers a streamlined synthesis with fewer purification steps.

- The final dihydrochloride salt form improves compound stability and facilitates handling.

Summary of Key Research Findings

- The synthetic route involving nucleophilic aromatic substitution followed by catalytic hydrogenation is well-established and scalable, with yields exceeding 85% for intermediates and final products.

- One-pot reductive amination using triacetoxyborohydride is a promising alternative, providing good selectivity and moderate yields.

- Preparation of intermediates such as piperidine-4-methanol via reduction of esters is a critical step for constructing the piperidinylmethyl moiety.

- Adjusting reaction pH and using acid-binding agents are crucial for optimizing yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-4-(2-piperidinylmethyl)piperazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Applications De Recherche Scientifique

1-Methyl-4-(2-piperidinylmethyl)piperazine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound is employed in the study of biological pathways and as a reagent in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs and has potential therapeutic applications.

Industry: The compound is utilized as a catalyst in condensation reactions and other industrial processes.

Mécanisme D'action

The mechanism of action of 1-Methyl-4-(2-piperidinylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutents

1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine Dihydrochloride (N-Methyltrimetazidine Dihydrochloride, CAS 53960-20-6) :

- Structure : Features a trimethoxybenzyl group instead of 2-piperidinylmethyl.

- Application : Trimetazidine derivatives are used as anti-ischemic agents for angina treatment.

- Key Difference : The aromatic moiety enhances binding to mitochondrial targets, whereas the aliphatic piperidinylmethyl group in the target compound may favor central nervous system (CNS) penetration.

- Antihistamine Piperazine Dihydrochlorides (e.g., Buclizine, Meclizine): Structure: Bulky aromatic substituents (e.g., diphenylmethyl groups). Application: Antihistamines with peripheral action due to low CNS penetration.

Piperidine-Containing Analogues

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride (CAS 1219979-73-3) :

- 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine Dihydrochloride (CAS 1858256-82-2): Structure: Pyridine-piperidine hybrid with a carbonyl linker.

Activité Biologique

1-Methyl-4-(2-piperidinylmethyl)piperazine dihydrochloride, a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C12H18Cl2N2

Molecular Weight : 253.19 g/mol

Key Functional Groups : Piperazine ring, methyl group, piperidine side chain.

The compound's structure allows for interactions with various biological targets, particularly within the central nervous system (CNS).

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It is believed to modulate the release and uptake of neurotransmitters, particularly serotonin (5-HT) and dopamine (DA), which are crucial in regulating mood and cognition.

- Serotonin Receptors : The compound exhibits agonistic activity at 5-HT1A and 5-HT2A receptors, influencing serotonergic signaling pathways .

- Dopamine Receptors : It has shown potential in modulating dopamine release, which may contribute to its effects on mood and behavior .

In Vitro Studies

This compound has been evaluated for its effects on various cell lines and primary neuronal cultures:

- Effect on Serotonin Release : Studies indicated that the compound can significantly alter serotonin levels in rat prefrontal cortex slices, suggesting a role in mood regulation .

- Dopaminergic Activity : The compound was found to increase extracellular dopamine levels in specific brain regions, indicating potential implications for treating disorders like depression and schizophrenia .

Data Table: Summary of Biological Activities

| Activity | Observed Effect | Mechanism |

|---|---|---|

| Serotonin Release Modulation | Increased serotonin levels | Agonism at 5-HT receptors |

| Dopamine Release | Elevated dopamine levels | Modulation of dopaminergic signaling |

| Behavioral Effects in Animal Models | Reduction in anxiety-like behaviors | Interaction with CNS neurotransmitters |

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on anxiety-related behaviors in rodents. Administering the compound resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test. This effect was linked to increased levels of serotonin and dopamine in the brain, supporting its potential use as an anxiolytic agent.

Case Study 2: Analgesic Properties

Another study focused on the analgesic properties of the compound. It demonstrated efficacy in reducing pain responses in animal models through its action on pain pathways involving serotonin and dopamine. The findings suggest that this compound could be further explored for developing novel analgesics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.